5-Ethylisoxazole-3-carbonyl azide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61672-69-3 |
|---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-ethyl-1,2-oxazole-3-carbonyl azide |
InChI |
InChI=1S/C6H6N4O2/c1-2-4-3-5(9-12-4)6(11)8-10-7/h3H,2H2,1H3 |
InChI Key |
XOSWLEIKCWDKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 5 Ethylisoxazole 3 Carbonyl Azide
The Curtius Rearrangement: Mechanism and Product Diversification
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097), such as 5-ethylisoxazole-3-carbonyl azide, to yield an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgbyjus.com This rearrangement is a versatile and widely used method in organic synthesis because the resulting isocyanate is a highly reactive intermediate that can be readily converted into various functional groups. nih.govnih.gov The reaction is known for its efficiency and the mild conditions under which it can be performed, making it applicable to a wide range of substrates, including those with sensitive functional groups. nih.govnih.gov A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemical configuration of the migrating group. nih.govnih.gov
Mechanistic Elucidation: Acyl Nitrene Intermediate and Stereochemical Aspects
The mechanism of the Curtius rearrangement has been a subject of considerable study. It was initially proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of molecular nitrogen. nih.govwikipedia.orgnih.gov This acyl nitrene would then undergo a acs.orgraco.cat-shift, where the alkyl or aryl group (in this case, the 5-ethylisoxazole-3-yl group) migrates from the carbonyl carbon to the electron-deficient nitrogen atom to form the isocyanate. nih.gov
However, extensive mechanistic studies suggest that the thermal rearrangement typically occurs via a concerted mechanism, where the migration of the R-group and the loss of nitrogen gas happen simultaneously. wikipedia.org This is supported by the absence of byproducts that would typically arise from an acyl nitrene intermediate, such as insertion or addition products, in thermal reactions. wikipedia.org Thermodynamic calculations also favor the concerted pathway. wikipedia.org
While the thermal Curtius rearrangement is generally considered a concerted process, the existence of the acyl nitrene intermediate has been established under photochemical conditions. nih.gov Photolysis of acyl azides can lead to the formation of acyl nitrenes, which can be trapped, providing evidence for their existence as discrete, albeit short-lived, intermediates. nih.govmdpi.com Regardless of the precise pathway (concerted or stepwise), a defining characteristic of the Curtius rearrangement is the complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov
Formation of Isocyanate Intermediates
The pivotal intermediate formed during the Curtius rearrangement of this compound is 3-isocyanato-5-ethylisoxazole. This isocyanate is a versatile electrophile that serves as the branching point for the synthesis of various derivatives. nih.govbyjus.com The formation of the isocyanate is driven by the thermodynamically favorable loss of stable dinitrogen gas. youtube.com Isocyanates are generally stable enough to be isolated, but are often generated and used in situ due to their reactivity towards nucleophiles. nih.govorganic-chemistry.org The isocyanate functional group is of significant interest for its role in creating ureas, carbamates, and other important chemical structures. byjus.comgoogle.com
Trapping Reactions of Isocyanates with Nucleophiles
The synthetic utility of the Curtius rearrangement is fully realized in the subsequent reactions of the isocyanate intermediate with various nucleophiles. This allows for the transformation of a carboxylic acid derivative into a wide array of other functional groups. nih.govwikipedia.org
The reaction of the 3-isocyanato-5-ethylisoxazole intermediate with amines or alcohols provides a direct route to substituted ureas and carbamates, respectively. These functional groups are prevalent in many biologically active molecules and pharmaceuticals. rsc.orgnih.gov
Ureas: When the isocyanate is treated with a primary or secondary amine, a nucleophilic addition occurs to form a substituted urea (B33335). wikipedia.orgasianpubs.org For example, reacting 3-isocyanato-5-ethylisoxazole with an amine (R'R''NH) would yield an N-(5-ethylisoxazol-3-yl)-N',N''-substituted urea. This method is a common strategy for constructing the urea linkage found in many drug candidates. nih.govnih.gov
Carbamates: Similarly, trapping the isocyanate with an alcohol (R'OH) in a process often referred to as an alcoholysis, results in the formation of a carbamate (B1207046) (or urethane). wikipedia.orggoogle.com For instance, performing the rearrangement in the presence of ethanol (B145695) would produce ethyl (5-ethylisoxazol-3-yl)carbamate. nih.gov Carbamates are stable, often crystalline solids, and are important functional groups in their own right, as well as serving as protected forms of amines. nih.govorganic-chemistry.org
The table below summarizes the products obtained from trapping the isocyanate intermediate with representative nucleophiles.
| Nucleophile | Product Class | General Structure |
| Amine (R'R''NH) | Urea | |
| Alcohol (R'OH) | Carbamate | |
| Water (H₂O) | Amine (via carbamic acid) |
Interactive Data Table: Click on the headers to sort the data.
If the nucleophile used to trap the isocyanate is water, the initial product is a carbamic acid, specifically 5-ethylisoxazol-3-yl-carbamic acid. byjus.comorganic-chemistry.org Carbamic acids are generally unstable and readily undergo spontaneous decarboxylation (loss of CO₂) to afford the corresponding primary amine. byjus.comorganic-chemistry.org This sequence, from acyl azide to isocyanate to amine, is often referred to as the Curtius reaction. organic-chemistry.org It provides an excellent method for producing primary amines with one less carbon atom than the starting carboxylic acid derivative, often in a very pure form, free from contamination by secondary or tertiary amines. nih.govyoutube.com The final product from this pathway starting from this compound would be 5-ethylisoxazol-3-amine.
Nucleophilic Reactivity of the Acyl Azide Moiety
While the Curtius rearrangement is the dominant pathway under thermal or photochemical conditions, the acyl azide functional group itself can also act as an electrophile. The carbonyl carbon of this compound is susceptible to attack by nucleophiles. acs.orgmasterorganicchemistry.com This reaction is a form of nucleophilic acyl substitution, where the azide group (N₃⁻) acts as a leaving group. masterorganicchemistry.com
In this pathway, a nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the azide ion, leading to a new carbonyl derivative. For example, reaction with an amine could potentially form an amide, and reaction with an alcohol could form an ester. However, this reactivity must compete with the Curtius rearrangement. The outcome of the reaction—whether it proceeds via nucleophilic acyl substitution or rearrangement—can be influenced by the reaction conditions and the nature of the nucleophile. acs.org In some cases, the azide itself can be displaced. For instance, research on related isoxazole (B147169) and isothiazole (B42339) carbonyl azides has shown they can react with amino acids in aqueous ethanol to form carboxamides, demonstrating the utility of the acyl azide as a reactant in nucleophilic substitution. researchgate.net
Direct Nucleophilic Substitution Leading to Amides and Hydrazides
Acyl azides, such as this compound, are reactive intermediates that can undergo nucleophilic acyl substitution. masterorganicchemistry.com This reactivity is fundamental to the synthesis of various carbonyl derivatives. The azide group can act as a pseudohalogen, facilitating substitution reactions with a range of nucleophiles. researchgate.net
The reaction with amines or hydrazines provides a direct route to the corresponding amides and acyl hydrazides. thieme-connect.comresearcher.lifeorganic-chemistry.org These reactions typically proceed under mild conditions, often at room temperature, and can be performed without the need for a transition-metal catalyst. researcher.lifeorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon of the acyl azide, followed by the displacement of the azide anion. oup.com
The synthesis of acyl hydrazides from activated amides has been shown to be highly efficient, with some reactions completing in as little as five minutes in an aqueous environment. organic-chemistry.org While direct studies on this compound are specific, the general reactivity of acyl azides suggests a similar pathway. thieme-connect.com The resulting amides and hydrazides are valuable precursors in medicinal chemistry and for the synthesis of more complex molecules. thieme-connect.comorganic-chemistry.org
Below is a data table illustrating the types of products formed from the nucleophilic substitution of a generic acyl azide.
| Nucleophile | Product Type | General Structure |
| Primary Amine (R'-NH₂) | N-Substituted Amide | R-CONH-R' |
| Secondary Amine (R'₂NH) | N,N-Disubstituted Amide | R-CONR'₂ |
| Hydrazine (H₂N-NH₂) | Acyl Hydrazide | R-CONH-NH₂ |
Cycloaddition Reactions Involving the Azide Functionality
The azide group in this compound is a classic 1,3-dipole, making it an excellent participant in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgyoutube.comfu-berlin.de This type of reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgsphinxsai.com
The reaction of azides with alkynes and olefins is a cornerstone of click chemistry, providing a reliable method for forming carbon-heteroatom bonds. wikipedia.orgeresearchco.com When this compound reacts with an alkyne, it leads to the formation of a 1,2,3-triazole ring. wikipedia.orgbeilstein-journals.orgraco.catisres.org This reaction can be performed under thermal conditions, often resulting in a mixture of regioisomers. wikipedia.org However, the use of a copper(I) catalyst (CuAAC) promotes the exclusive formation of the 1,4-disubstituted triazole isomer, while ruthenium catalysts can favor the 1,5-isomer. wikipedia.org
Similarly, the cycloaddition of the azide with an olefin (an alkene) will produce a triazoline ring, which can be unstable and may undergo further reactions. The reactivity of the dipolarophile is a key factor; electron-poor olefins and alkynes are generally more reactive towards azides. organic-chemistry.org
The following table summarizes the cycloaddition reactions of a generic organic azide.
| Dipolarophile | Product | Catalyst (for regioselectivity) |
| Terminal Alkyne | 1,2,3-Triazole | None (mixture of isomers), Cu(I) (1,4-isomer), Ru (1,5-isomer) |
| Internal Alkyne | 1,2,3-Triazole | Ru |
| Olefin (Alkene) | Triazoline | N/A |
The cycloaddition reactions of this compound are a gateway to a wide array of heterocyclic systems. As mentioned, the reaction with alkynes is a primary method for synthesizing 1,2,3-triazoles. beilstein-journals.orgisres.orgmdpi.comnih.gov These triazole moieties are stable aromatic rings and are prevalent in pharmaceuticals and materials science. youtube.com
While the direct formation of oxazoles from the cycloaddition of this specific azide is less common, acyl azides are versatile precursors for other heterocycles. ulakbim.gov.trthieme-connect.com For instance, the isocyanate intermediate formed via Curtius rearrangement can be trapped by various nucleophiles to initiate cyclization, leading to heterocycles like pyrimidinones (B12756618) or isoquinolinones. ulakbim.gov.trthieme-connect.com The synthesis of oxazoles typically follows other routes, such as the reaction of α-haloketones with amides or the cycloisomerization of propargylic amides. ijpsonline.comnih.govorganic-chemistry.org However, the functional groups introduced via the azide's reactivity can be further manipulated to construct oxazole (B20620) rings in subsequent steps. The 1,3-dipolar cycloaddition remains a key strategy for directly accessing triazole-containing compounds from this compound. nih.govthieme-connect.comnih.govresearchgate.net
Comparative Analysis with Other Rearrangement Reactions (e.g., Hofmann, Schmidt)
The thermal or photochemical decomposition of this compound can lead to a Curtius rearrangement, which is a key transformation for converting carboxylic acids and their derivatives into amines and other nitrogen-containing compounds. nih.govwikipedia.orgnih.govorganic-chemistry.orgjk-sci.com This reaction shares mechanistic features with other important name reactions like the Hofmann and Schmidt rearrangements. thieme-connect.comscribd.commasterorganicchemistry.com
The central event in all three rearrangements is the migration of an R-group from a carbonyl carbon to an adjacent nitrogen atom, leading to the formation of an isocyanate intermediate. nih.govmasterorganicchemistry.comdifferencebetween.com However, they differ in their starting materials and reaction conditions.
Curtius Rearrangement : Starts with an acyl azide, which is decomposed, usually by heating, to form an isocyanate and nitrogen gas. wikipedia.orgvedantu.com A significant advantage is that the reaction can be performed under neutral conditions, and the isocyanate can often be isolated. ulakbim.gov.trwikipedia.org
Hofmann Rearrangement : Begins with a primary amide, which is treated with a halogen (like bromine) and a strong base. thieme-connect.commasterorganicchemistry.com The isocyanate intermediate is formed in situ and is typically hydrolyzed directly to a primary amine with the loss of carbon dioxide, resulting in an amine with one less carbon atom than the starting amide. vedantu.comtutorchase.com
Schmidt Reaction : Involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions. thieme-connect.comwikipedia.org An acyl azide is formed as an intermediate, which then rearranges to the isocyanate. wikipedia.org Like the Hofmann rearrangement, the isocyanate is usually not isolated but is hydrolyzed to the amine under the acidic reaction conditions. thieme-connect.com
A key feature of all three rearrangements is that the migration of the R-group occurs with complete retention of its stereochemical configuration. nih.gov
The following table provides a comparative summary of these three rearrangement reactions.
| Feature | Curtius Rearrangement | Hofmann Rearrangement | Schmidt Reaction |
| Starting Material | Acyl Azide | Primary Amide | Carboxylic Acid (or Ketone/Aldehyde) |
| Key Reagents | Heat or UV light | Br₂ or Cl₂, NaOH or KOH | Hydrazoic Acid (HN₃), H₂SO₄ |
| Key Intermediate | Isocyanate | Isocyanate | Isocyanate |
| Byproducts | N₂ | NaBr, H₂O | N₂ |
| Final Product (typical) | Isocyanate, Amine, Urethane, or Urea | Primary Amine | Primary Amine |
| Reaction Conditions | Neutral (thermal) | Basic | Acidic |
| Isolation of Isocyanate | Often possible | Not typically isolated | Not typically isolated |
Advanced Spectroscopic Characterization Methodologies for Acyl Azide and Isoxazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment and connectivity of atoms within a molecule.
One-Dimensional NMR (¹H-NMR, ¹³C-NMR) for Chemical Shift Analysis
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 5-Ethylisoxazole-3-carbonyl azide (B81097).
¹H-NMR: The ¹H-NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Ethylisoxazole-3-carbonyl azide, the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The proton on the isoxazole (B147169) ring would appear as a singlet in a distinct chemical shift region. Protons adjacent to carbonyl groups are typically deshielded and absorb around 2 δ. libretexts.org
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. The carbonyl carbon of the acyl azide group is significantly deshielded and would appear at a high chemical shift (typically 160-180 ppm). libretexts.org The carbons of the isoxazole ring and the ethyl group would have characteristic chemical shifts. ipb.ptrsc.org The chemical shifts in ¹³C-NMR are sensitive to the electronic effects of substituents on the isoxazole ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoxazole-H | ~6.5 | ~100-110 |
| -CH₂- (Ethyl) | ~2.8 (quartet) | ~20-30 |
| -CH₃ (Ethyl) | ~1.3 (triplet) | ~10-15 |
| C=O (Carbonyl) | - | ~160-170 |
| Isoxazole-C3 | - | ~155-165 |
| Isoxazole-C5 | - | ~170-180 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial proximity of atoms, which is crucial for unambiguously assigning the structure of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. researchgate.netyoutube.com In this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group. jasco.com.br
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments show correlations between protons and the carbons to which they are directly attached. researchgate.netyoutube.com An HSQC spectrum would definitively link the proton signals of the ethyl group and the isoxazole ring to their corresponding carbon signals. jasco.com.br
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting different fragments of a molecule. For instance, an HMBC spectrum could show correlations between the isoxazole ring proton and the carbonyl carbon, and between the methylene protons of the ethyl group and the C5 carbon of the isoxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. beilstein-journals.org NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal the spatial relationship between the ethyl group and the carbonyl azide moiety.
Applications of ¹⁵N NMR for Azide and Nitrogenous Derivatives
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms in a molecule. nih.gov For this compound, ¹⁵N NMR would be highly informative. It could distinguish between the nitrogen atom in the isoxazole ring and the three distinct nitrogen atoms of the azide group. The chemical shifts of the azide nitrogens are particularly sensitive to their electronic environment. nih.gov DFT calculations can be used to predict and help assign ¹⁵N chemical shifts. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Absorption Frequencies of Carbonyl and Azide Groups
Acyl Azide Group: The acyl azide functional group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration of the azide (N₃) group typically appears as a sharp, intense band in the region of 2100-2200 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the acyl azide is also prominent and is usually found at a relatively high frequency, around 1700-1725 cm⁻¹. The exact positions of these bands can be influenced by conjugation and the electronic nature of the isoxazole ring. libretexts.org
Isoxazole Ring: The isoxazole ring itself has a series of characteristic skeletal vibrations. These include C=N, C=C, and N-O stretching modes, which typically appear in the fingerprint region of the IR spectrum (below 1600 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2100 - 2200 |
| Carbonyl (C=O) | Stretch | 1700 - 1725 |
Note: These are general ranges and can be influenced by the molecular environment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of acyl azides under electron ionization often involves the loss of a nitrogen molecule (N₂), leading to the formation of an acyl nitrene intermediate, which can then undergo further rearrangements. researchgate.net The isoxazole ring can also fragment in characteristic ways, often involving cleavage of the N-O bond and subsequent ring opening. nist.govacs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments, further confirming its identity. rsc.orgrsc.org Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the molecular ion of delicate organic molecules with minimal fragmentation. acs.org
Table 3: Common Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isoxazole |
| Acyl azide |
| Ethyl group |
| Carbonyl group |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or five decimal places. csic.es This high resolution allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. ijpsm.com For isoxazole derivatives, HRMS provides unambiguous confirmation of their elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. mdpi.com
The technique is particularly powerful when coupled with liquid chromatography (LC-HRMS), which separates components of a mixture before they enter the mass spectrometer. nih.gov In the context of isoxazole synthesis, HRMS is used to confirm the structure of the final products and any intermediates. For instance, studies on various chromeno[4,3-c]isoxazole derivatives have demonstrated the utility of HRMS in confirming their molecular formulas. The observed [M+H]⁺ ions in the ESI-positive mode HRMS spectra correspond almost perfectly with the calculated theoretical masses, providing strong evidence for the proposed structures. mdpi.com
Table 1: Illustrative HRMS Data for Representative Isoxazole Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 6,8-Dibromo-4H-chromeno[4,3-c]isoxazole | C₁₀H₆Br₂NO₂ | 329.8760 | 329.8755 | mdpi.com |
| 9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | C₁₀H₉ClNO₂ | 210.0316 | 210.0320 | mdpi.com |
| 8-Nitro-4H-chromeno[4,3-c]isoxazole | C₁₀H₇N₂O₄ | 219.0400 | 219.0399 | mdpi.com |
This table is interactive. You can sort the columns by clicking on the headers.
For this compound, with a molecular formula of C₆H₆N₄O₂, the theoretical exact mass can be calculated with high precision. An HRMS analysis would be expected to yield an m/z value that matches this theoretical calculation to within a few parts per million (ppm), thus confirming its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules. youtube.com It generates gas-phase ions from a liquid solution with minimal fragmentation, which is crucial for determining the molecular weight of the intact molecule. youtube.com The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases until gas-phase ions are expelled and directed into the mass spectrometer for analysis. youtube.comyoutube.com
ESI-MS is commonly used in both positive and negative ion modes. In positive mode, molecules often form protonated species [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. youtube.com In the analysis of isoxazole and acyl azide systems, ESI-MS is instrumental in providing the molecular weight of the parent compound. mdpi.comnih.gov
Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), detailed structural information can be obtained through controlled fragmentation of a selected precursor ion. rsc.orgresearchgate.net The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural motifs. rsc.orgresearchgate.net For acyl azides, a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂). researchgate.net In the case of isoxazoles, fragmentation can lead to cleavage of the N-O bond, which is a known weak point in the ring structure. rsc.org These fragmentation studies are vital for distinguishing between isomers and confirming the connectivity of atoms within the molecule. nih.govresearchgate.net
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry. researchgate.netnih.gov
The process involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified. The results are presented as the weight percentage of each element in the original sample.
For the characterization of novel isoxazole derivatives, elemental analysis serves as a crucial final check of purity and stoichiometric composition. researchgate.neticm.edu.pl The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong corroborating evidence for the structure of the synthesized compound. researchgate.net
Table 2: Example Elemental Analysis Data for an Isoxazole Derivative
| Element | Calculated (%) for C₁₁H₁₀N₄O₃ | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 53.66 | 54.19 | researchgate.net |
| Hydrogen (H) | 4.09 | 4.91 | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
For this compound (C₆H₆N₄O₂), the theoretical elemental composition would be:
Carbon: 43.38%
Hydrogen: 3.64%
Nitrogen: 33.72%
Oxygen: 19.26%
An experimental elemental analysis yielding results close to these calculated values would provide definitive confirmation of the compound's stoichiometric composition.
Computational Chemistry and Theoretical Investigations of Acyl Azides and Isoxazoles
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the electronic structure and predicting the relative stability of different molecular conformations. For acyl azides like 5-Ethylisoxazole-3-carbonyl azide (B81097), a key structural feature is the rotational isomerism around the C-N bond of the azide group. This results in two primary conformers: syn and anti.
Theoretical studies on analogous compounds, such as acetyl azide, have shown that the syn-conformer, where the azide group is cis to the carbonyl oxygen, is generally the more stable ground state. nih.gov The anti-conformer is typically higher in energy. nih.gov The stability of these conformers is crucial as it dictates the preferred reaction pathway for subsequent transformations, such as the Curtius rearrangement. For instance, calculations on cyclopropanoyl azides have identified multiple potential conformers, with the syn orientation being the ground state from which the rearrangement proceeds. nih.gov The ethyl group on the isoxazole (B147169) ring of 5-Ethylisoxazole-3-carbonyl azide would introduce further conformational possibilities, but the fundamental syn and anti relationship of the carbonyl azide moiety remains the critical determinant of reactivity.
Mechanistic Studies Through Computational Modeling
Computational modeling is an indispensable tool for investigating complex reaction mechanisms, allowing for the detailed exploration of reaction pathways that are often too transient to be observed experimentally.
The primary reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical transformation that yields an isocyanate with the loss of nitrogen gas. rsc.orgnih.govwikipedia.org Computational studies have been central to resolving the long-standing mechanistic debate over whether this reaction proceeds through a concerted or a stepwise pathway.
Current computational evidence strongly supports a concerted mechanism for the thermal rearrangement of syn-conformers of acyl azides. nih.govwikipedia.org In this pathway, the migration of the alkyl or aryl group to the nitrogen atom occurs simultaneously with the expulsion of the dinitrogen molecule. nih.gov This is evidenced by Intrinsic Reaction Coordinate (IRC) calculations, which map the entire reaction path from the transition state down to the products, showing a single, fluid transformation. nih.gov
Conversely, the higher-energy anti-conformers are calculated to favor a stepwise mechanism. nih.gov This pathway involves the initial cleavage of the N-N bond to form a highly reactive acylnitrene intermediate, which then rearranges to the isocyanate. nih.govacs.org Photochemical Curtius rearrangements can also proceed via a nitrene intermediate, as demonstrated in studies of chlorodifluoroacetyl azide. rsc.org For this compound, the isoxazole ring would be the migrating group, and computational modeling can precisely map the transition state structure for its migration.
By mapping the potential energy surface (PES), computational chemists can identify the transition states and intermediates along a reaction coordinate and calculate their corresponding energies. This allows for the determination of the kinetic barrier, or activation energy (Ea), which is the energy required to initiate the reaction.
Theoretical calculations for the concerted Curtius rearrangement of various acyl azides consistently predict activation barriers in the range of 25-30 kcal/mol. nih.gov These calculated barriers show good agreement with experimental data, validating the computational models. nih.gov For example, the gas-phase activation barrier for acetyl azide is calculated to be approximately 27 kcal/mol. nih.govacs.org The specific electronic properties of the 5-ethylisoxazole (B1628975) group would modulate this barrier, a factor that can be precisely quantified through dedicated calculations. Analyzing the PES provides a detailed picture of the reaction, revealing the lowest energy path and predicting the reaction kinetics. nih.gov
Table 1: Calculated Gas-Phase Activation Barriers for the Curtius Rearrangement of Various Acyl Azides (Data sourced from studies on analogous compounds)
| Acyl Azide | Computational Method | Activation Barrier (kcal/mol) | Reference |
| Acetyl Azide | DFT (B3LYP/6-311+G(d,p)) | 27.6 | nih.gov |
| Acetyl Azide | CCSD(T)/6-311+G(d,p) | 26.3 | nih.gov |
| Pivaloyl Azide | DFT (B3LYP/6-311+G(d,p)) | 27.4 | nih.gov |
| Phenyl Azide | DFT (B3LYP/6-311+G(d,p)) | 30.0 | nih.gov |
| Cyclopropanoyl Azide | CBS-QB3 | 28.9 | nih.gov |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely applied to study the properties of heterocyclic compounds like isoxazoles. researchgate.netresearchgate.netdergipark.org.tr
DFT calculations can predict a range of spectroscopic parameters with remarkable accuracy, aiding in the structural confirmation of newly synthesized compounds. By calculating properties like vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), a theoretical spectrum can be generated and compared with experimental results.
For isoxazole derivatives, studies have shown an excellent correlation between DFT-calculated and experimentally measured spectroscopic data. researchgate.netdergipark.org.troulu.fi For instance, using the B3LYP functional with a 6-311+G(d,p) basis set, calculated IR frequencies and NMR chemical shifts for benzoisoxazole derivatives show a strong linear correlation with experimental values. researchgate.netdergipark.org.tr This predictive power is invaluable for confirming the structure of this compound and assigning its spectral peaks. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis). oulu.finih.gov
Table 2: Correlation Between Experimental and Calculated NMR Chemical Shifts for a Benzoisoxazole Derivative (Demonstrating the predictive accuracy of DFT calculations)
| Nucleus | Correlation Coefficient (R²) | Computational Method | Reference |
| ¹H | 0.9769 | B3LYP/6-311+G(d,p) | researchgate.netdergipark.org.tr |
| ¹³C | 0.9972 | B3LYP/6-311+G(d,p) | researchgate.netdergipark.org.tr |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
For this compound, DFT calculations can visualize the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. Reactivity descriptors, such as molecular electrostatic potential (MEP), can also be calculated. researchgate.netresearchgate.net The MEP map provides a visual guide to the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Computational Studies on Molecular Conformation and Dynamics
The foundational structure of the molecule is the isoxazole ring. DFT calculations performed on isoxazole and its substituted derivatives consistently show a planar or near-planar geometry for the five-membered ring. researchgate.netresearchgate.net This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons within the aromatic system. The introduction of an ethyl group at the 5-position and a carbonyl azide group at the 3-position is not expected to significantly disrupt this inherent planarity of the isoxazole core.
The ethyl group at the 5-position also introduces conformational flexibility. Rotation around the C5-C(ethyl) bond will lead to various staggered and eclipsed conformations of the methyl group relative to the isoxazole ring. Conformational analysis of ethyl-substituted Criegee intermediates, for instance, has successfully identified multiple stable conformers using microwave spectroscopy combined with ab initio calculations. nih.gov Similar principles would apply here, with the lowest energy conformer likely being one that minimizes steric clashes between the methyl group and the isoxazole ring.
Molecular dynamics (MD) simulations on various isoxazole-containing compounds have been used to explore the dynamic behavior of these systems. mdpi.commdpi.com An MD simulation of this compound would likely show the isoxazole ring maintaining its rigid, planar structure, while significant dynamic motion would be observed in the terminal azide group and the ethyl substituent. The torsional angles defining the orientation of the carbonyl azide and ethyl groups would fluctuate around their low-energy positions, with occasional rotations into higher-energy states. These dynamic fluctuations are crucial for understanding how the molecule might interact with its environment, for example, in a solvent or at the active site of a biological target.
While experimental data for this compound is scarce, theoretical calculations can provide valuable predictions of its geometric parameters. The following tables present representative bond lengths and angles for the isoxazole ring and the carbonyl azide moiety, based on DFT calculations of similar structures found in the literature. researchgate.netirjweb.com
Table 1: Predicted Geometrical Parameters for the Isoxazole Ring of this compound
| Parameter | Predicted Value |
| O1-N2 Bond Length (Å) | 1.41 |
| N2-C3 Bond Length (Å) | 1.31 |
| C3-C4 Bond Length (Å) | 1.43 |
| C4-C5 Bond Length (Å) | 1.35 |
| C5-O1 Bond Length (Å) | 1.35 |
| O1-N2-C3 Bond Angle (°) | 109.5 |
| N2-C3-C4 Bond Angle (°) | 113.0 |
| C3-C4-C5 Bond Angle (°) | 104.5 |
| C4-C5-O1 Bond Angle (°) | 106.0 |
| C5-O1-N2 Bond Angle (°) | 107.0 |
Table 2: Predicted Geometrical Parameters for the 3-Carbonyl Azide Moiety
| Parameter | Predicted Value |
| C3-C(carbonyl) Bond Length (Å) | 1.48 |
| C(carbonyl)-O(carbonyl) Bond Length (Å) | 1.21 |
| C(carbonyl)-N(azide) Bond Length (Å) | 1.40 |
| N(azide)-N(central) Bond Length (Å) | 1.25 |
| N(central)-N(terminal) Bond Length (Å) | 1.13 |
| C3-C(carbonyl)-O(carbonyl) Bond Angle (°) | 121.0 |
| C3-C(carbonyl)-N(azide) Bond Angle (°) | 115.0 |
| C(carbonyl)-N-N Bond Angle (°) | 116.0 |
| N-N-N Bond Angle (°) | 172.0 |
These computational insights, while based on analogous structures, provide a robust and detailed picture of the likely three-dimensional conformation and dynamic nature of this compound. Such theoretical investigations are invaluable in modern chemical research, guiding synthetic efforts and helping to rationalize the observed properties and reactivity of novel compounds.
Synthetic Applications and Methodological Advancements Leveraging 5 Ethylisoxazole 3 Carbonyl Azide
Utility as a Versatile Building Block in Complex Molecule Synthesis
5-Ethylisoxazole-3-carbonyl azide (B81097) serves as a valuable and versatile building block in the synthesis of complex molecules, particularly those incorporating nitrogen-containing heterocyclic scaffolds. These scaffolds are prevalent in natural products, pharmaceuticals, and functional materials, driving the development of efficient synthetic methodologies. nih.gov The isoxazole (B147169) moiety itself is a key feature in numerous biologically active compounds, including approved drugs. The ability to introduce this heterocycle and subsequently transform the carbonyl azide group provides a powerful strategy for molecular construction.
The reactivity of the carbonyl azide allows for its conversion into a variety of other functional groups, making it a linchpin for connecting different molecular fragments. For instance, the Curtius rearrangement of the carbonyl azide can generate an isocyanate, which can then participate in addition reactions with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. This transformation is fundamental in peptide synthesis and the creation of peptidomimetic structures.
Furthermore, the isoxazole ring can be viewed as a masked β-dicarbonyl equivalent. Under specific reductive or rearrangement conditions, the N-O bond of the isoxazole can be cleaved, revealing new functionalities that can be manipulated to construct larger, more complex molecular architectures. This latent functionality, combined with the reactive handle of the carbonyl azide, makes 5-ethylisoxazole-3-carbonyl azide a strategic component in the convergent synthesis of elaborate target molecules. The modular nature of this building block allows for the late-stage introduction of the isoxazole core or the elaboration of the azide function, providing flexibility in synthetic design. mdpi.comwhiterose.ac.uk
Strategic Routes to Nitrogen-Containing Heterocycles
The unique chemical properties of this compound make it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles. nih.gov Its inherent isoxazole core and the reactive carbonyl azide functionality provide multiple pathways for cyclization and functionalization reactions.
Construction of Isoxazole Derivatives with Diverse Functionalities
The isoxazole ring system is a prominent feature in many pharmacologically active compounds. nih.govnih.gov this compound provides a direct route to novel isoxazole derivatives by leveraging the reactivity of the azide group. For instance, the carbonyl azide can undergo reactions with various nucleophiles to introduce a wide array of substituents at the 3-position of the isoxazole ring.
One common approach involves the reaction of the carbonyl azide with amines to form amides. This reaction can be used to link the isoxazole core to other molecular fragments, including other heterocyclic systems, to generate hybrid molecules with potentially enhanced biological activity. The reaction conditions for these transformations are often mild, allowing for the use of sensitive substrates.
Furthermore, the isoxazole ring itself can be a participant in cycloaddition reactions, although this is less common for the parent aromatic system. More significantly, the isoxazole can be a precursor to other heterocycles through ring-opening and rearrangement reactions. For example, reductive cleavage of the N-O bond can lead to enaminones, which are versatile intermediates for the synthesis of pyridines, pyrimidines, and other heterocyclic systems. beilstein-journals.org
The following table summarizes the synthesis of various isoxazole derivatives, highlighting the versatility of different synthetic methods.
| Product | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| 3,5-disubstituted isoxazoles | Aryl aldehydes, hydroxylamine (B1172632) hydrochloride, functionalized alkynes | TsN(Cl)Na·3H₂O | Microwave irradiation | - | nih.gov |
| 3,4-disubstituted isoxazol-5(4H)-ones | Diethyl 3-oxopentanedioate, aryl/heteroaryl aldehydes, hydroxylamine hydrochloride | Azolium salt | Aqueous medium | - | eurekaselect.com |
| 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | Hydroxylamine hydrochloride, ethyl acetoacetate, aromatic/heteroaromatic aldehydes | Agro-waste-based solvent medium | 60 °C, stirring | 86-92 | nih.gov |
| 3,4-disubstituted isoxazole-5(4H)-ones | Ethyl acetoacetate, hydroxylamine hydrochloride, aromatic aldehydes | Immobilized Cu(I) in metformin-functionalized β-cyclodextrin | 40 °C, stirring | - | nih.gov |
Synthesis of Triazoles, Oxazoles, and Related Ring Systems
The carbonyl azide functionality of this compound is a key precursor for the construction of other important five-membered heterocycles, such as triazoles and oxazoles.
Triazoles: 1,2,3-triazoles can be synthesized through the well-established Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. organic-chemistry.orgnih.gov In this context, the carbonyl azide can either be used directly or, more commonly, be converted to a simpler azide which then participates in the cycloaddition. The resulting triazole-isoxazole hybrid structures are of significant interest in medicinal chemistry due to the prevalence of both heterocycles in bioactive molecules. nih.gov Both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions can be employed to control the regioselectivity of the triazole formation, yielding 1,4- or 1,5-disubstituted triazoles, respectively. researchgate.net Metal-free approaches for the synthesis of triazoles have also been developed. rsc.orgresearchgate.net
Oxazoles: The synthesis of oxazoles from this compound typically proceeds through the Curtius rearrangement of the carbonyl azide to an isocyanate. This isocyanate can then react with an α-haloketone in a process known as the Bredereck reaction to form a 2,4-disubstituted oxazole (B20620). ijpsonline.com Alternatively, the isocyanate can be trapped with other reagents to generate intermediates that can be cyclized to form the oxazole ring. nih.gov The oxazole ring system, like the isoxazole, is a common motif in natural products and pharmaceuticals. ijpsonline.comnio.res.innih.gov
The following table provides examples of the synthesis of triazoles and oxazoles from azide precursors.
| Heterocycle | Synthetic Method | Key Reagents | Catalyst | Notes | Reference |
| 1,2,3-Triazoles | Azide-alkyne cycloaddition | Organic azides, nitroolefins | Ce(OTf)₃ | Selective for 1,5-disubstituted triazoles. | organic-chemistry.org |
| 1,2,3-Triazoles | Metal-free multicomponent reaction | Phosphonium salts, aldehydes, sodium azide | Organocatalyst | Forms 4,5-disubstituted 1H-1,2,3-triazoles. | organic-chemistry.org |
| 1,2,3-Triazoles | One-pot reaction | α-ketoacetals, amines | Metal-free, no azides or oxidants | Forms 1,4-disubstituted 1,2,3-triazoles. | organic-chemistry.org |
| 1,4,5-trisubstituted 1,2,3-triazoles | Reaction of aryl azides with enaminones | Triethylamine, water, ionic liquid | Metal-free | Regioselective for 4-acyl-substituted isomers. | nih.gov |
| 4-styryl-5-methoxyoxazoles | Dirhodium(II)-catalyzed reaction | Styryl diazoacetate, aryl oximes | Rhodium acetate | Efficient one-step synthesis. | nih.gov |
Development of Innovative Synthetic Methodologies
The quest for more efficient, sustainable, and scalable synthetic methods has led to significant advancements in the application of this compound. These innovations focus on reducing environmental impact and improving reaction parameters.
Metal-Free and Green Chemistry Approaches
In recent years, there has been a strong emphasis on developing synthetic methods that align with the principles of green chemistry. This includes the use of non-toxic reagents and solvents, minimizing waste, and avoiding the use of heavy metal catalysts. encyclopedia.pub For the synthesis involving this compound and its derivatives, several metal-free approaches have been successfully developed.
For instance, metal-free cycloaddition reactions for the synthesis of triazoles have been reported, often utilizing organocatalysts or simply thermal conditions. organic-chemistry.orgrsc.orgresearchgate.netrsc.org These methods offer an advantage over traditional copper- or ruthenium-catalyzed reactions by avoiding the potential for metal contamination in the final products, which is a significant concern in the pharmaceutical industry. Similarly, metal-free methods for the synthesis of isoxazoles and other heterocycles have been explored, often employing greener reaction media such as water or ionic liquids. nih.govnih.govresearchgate.net The use of agro-waste-based solvents further highlights the commitment to sustainable chemical synthesis. nih.gov
The following table showcases various green chemistry approaches for the synthesis of heterocyclic compounds.
| Reaction | Green Approach | Catalyst/Medium | Advantages | Reference |
| Synthesis of 3,5-disubstituted isoxazoles | Microwave-assisted, metal-free | - | Rapid, regioselective | nih.gov |
| Synthesis of isoxazol-5(4H)-ones | Use of amine-functionalized cellulose (B213188) as a catalyst | Cell-Pr-NH₂ | Heterogeneous, recyclable catalyst | mdpi.com |
| Synthesis of 1,3,4-oxadiazoles | Microwave irradiation, solvent-free | 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) | Reduced reaction time, high yield | encyclopedia.pub |
| Synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | Use of agro-waste catalyst and glycerol | WEOFPA/glycerol | Benign, eco-friendly, inexpensive | nih.gov |
Microwave-Assisted and Continuous Flow Syntheses
To accelerate reaction rates, improve yields, and enhance scalability, modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry are being increasingly employed.
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for rapidly heating chemical reactions, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. tsijournals.comajrconline.org This technique has been successfully applied to various transformations involving isoxazole and other heterocyclic syntheses. nih.govtsijournals.comresearchgate.net For example, the microwave-assisted synthesis of isoxazole Schiff bases has been shown to reduce the reaction time from hours to mere seconds, with a significant increase in yield. tsijournals.com
Continuous Flow Synthesis: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, large-scale production. While specific examples utilizing this compound in continuous flow are not extensively documented in the provided context, the principles of flow chemistry are well-suited for many of the reactions described. The controlled mixing and rapid heating achievable in flow reactors can lead to improved selectivity and yields, particularly for highly exothermic or rapid reactions. The generation and in-situ use of reactive intermediates, such as isocyanates from the Curtius rearrangement of the carbonyl azide, can be performed more safely and efficiently in a continuous flow setup.
The table below provides a comparison of conventional and microwave-assisted synthesis for selected reactions.
| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantages of Microwave | Reference |
| Synthesis of Schiff bases | Refluxing for ≥ 3 hours, 70-81% yield | 30 seconds, 90-95% yield | Drastically reduced reaction time, increased yield | tsijournals.com |
| Synthesis of 1,3,4-oxadiazoles | Reflux for 12 hours | 25 minutes | Significantly shorter reaction time | encyclopedia.pub |
| Synthesis of 2-methyl benzimidazole | Reflux for 1 hour | 10 minutes at 225W | Reduced reaction time | ajrconline.org |
| Synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | - | 4 minutes at 70°C, 82-96% yield | Rapid, high yield | ijpsjournal.com |
Chemo-, Regio-, and Stereoselective Transformations
The application of this compound in synthesis is marked by a high degree of control over chemical selectivity and stereochemistry, primarily dictated by the mechanism of the Curtius rearrangement.
The thermal or photochemical decomposition of this compound initiates a concerted rearrangement, losing nitrogen gas to form 5-ethylisoxazol-3-yl isocyanate. A key feature of this rearrangement is the migration of the isoxazole group from the carbonyl carbon to the nitrogen atom. This process is known to proceed with complete retention of the migrating group's configuration. wikipedia.orgnih.gov Therefore, if the isoxazole ring were part of a larger chiral structure, its stereochemistry would be faithfully transferred to the product, making the reaction highly stereoselective.
The resulting isocyanate is a highly electrophilic species that can react with a variety of nucleophiles. This reactivity can be harnessed for chemoselective transformations. For instance, in a molecule containing multiple nucleophilic sites, such as hydroxyl and amino groups, the isocyanate will preferentially react with the more nucleophilic amine. This selectivity allows for the precise modification of complex molecules.
Regioselectivity is inherently controlled by the structure of the starting material. The rearrangement specifically occurs at the carbonyl azide function, leading to the formation of the isocyanate at the 3-position of the 5-ethylisoxazole (B1628975) ring. Subsequent reactions of the isocyanate are then governed by the nucleophile's attack on the isocyanate's central carbon atom. An example of a stereoselective reaction involves the synthesis of isoindolines from phenacyl azides, which proceeds in a highly stereocontrolled manner. rsc.org
Table 1: Selective Transformations Involving Acyl Azides and Isocyanates
| Transformation Type | Description | Key Features |
| Curtius Rearrangement | Thermal decomposition of this compound to 5-ethylisoxazol-3-yl isocyanate and N₂ gas. | Concerted mechanism; High stereoselectivity (retention of configuration). wikipedia.org |
| Chemoselective Amination | The isocyanate intermediate reacts selectively with primary or secondary amines in the presence of less reactive nucleophiles (e.g., alcohols, water). | Forms urea (B33335) derivatives. |
| Chemoselective Carbamoylation | The isocyanate reacts with alcohols or phenols to form carbamate (B1207046) derivatives. | Can be catalyzed by bases or organometallic compounds. |
Access to Advanced Amine and Amine Derivative Scaffolds
The primary synthetic value of this compound lies in its ability to serve as a gateway to 3-amino-5-ethylisoxazole and its derivatives. This is accomplished through the versatile chemistry of the isocyanate intermediate generated via the Curtius rearrangement. wikipedia.orgnih.govnih.govorganic-chemistry.org
The isocyanate can be converted into a variety of amine-based scaffolds:
Primary Amines: Hydrolysis of the isocyanate, typically under acidic or basic conditions, proceeds through an unstable carbamic acid intermediate that readily decarboxylates to yield the primary amine, 3-amino-5-ethylisoxazole.
Carbamates: Trapping the isocyanate with an alcohol or phenol (B47542) results in the formation of a stable carbamate (urethane) derivative. This reaction is often high-yielding and tolerates a wide range of functional groups.
Ureas: Reaction of the isocyanate with a primary or secondary amine affords a substituted urea. This is a highly efficient method for creating complex urea-based structures.
These transformations provide access to a family of compounds centered on the 5-ethylisoxazole core, a privileged scaffold in medicinal chemistry. mdpi.com The ability to easily generate the amine, carbamate, or urea at the 3-position allows for the systematic exploration of structure-activity relationships in drug discovery programs. For example, methods have been developed for the efficient synthesis of 5-(Aryl)amino-1,2,3-triazole-containing benzothiadiazoles through azide-nitrile cycloaddition followed by cross-coupling reactions, showcasing the utility of azide chemistry in creating complex amine scaffolds. mdpi.com
Table 2: Synthesis of Amine Scaffolds from this compound
| Starting Material | Reagent(s) | Product Scaffold | General Structure |
| This compound | 1. Heat or UV light2. H₂O, H⁺ or OH⁻ | Primary Amine | 5-Et-Isox-NH₂ |
| This compound | 1. Heat or UV light2. R-OH (Alcohol) | Carbamate | 5-Et-Isox-NHCOOR |
| This compound | 1. Heat or UV light2. R-NH₂ (Amine) | Urea | 5-Et-Isox-NHCONHR |
Synthesis of Peptidomimetics and Other Biomolecule Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The isoxazole ring is an established bioisostere for amide bonds, and its incorporation into peptide-like structures is a common strategy in medicinal chemistry. nih.govmdpi.com
This compound is a valuable tool for the synthesis of peptidomimetics. The isocyanate derived from its rearrangement can be reacted with the N-terminus of an amino acid or a peptide fragment. mdpi.com This reaction forms a stable urea linkage, replacing a standard peptide bond. This approach allows for the insertion of the 5-ethylisoxazole moiety at specific locations within a peptide sequence, creating novel backbone architecture.
This strategy has been employed in solid-phase peptide synthesis (SPPS). A resin-bound peptide with a free N-terminus can be treated with the pre-formed 5-ethylisoxazol-3-yl isocyanate, or the isocyanate can be generated in situ. This method is compatible with standard SPPS protocols and allows for the efficient construction of libraries of isoxazole-containing peptidomimetics. mdpi.com
Furthermore, the resulting 3-amino-5-ethylisoxazole can be used as an unnatural amino acid analogue. Its amino group can be protected and the isoxazole ring can function as a novel side chain or be further functionalized. These peptidomimetic structures, incorporating heterocycles like oxazoles, thiazoles, and triazoles, often exhibit improved pharmacokinetic profiles compared to their natural peptide counterparts. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Reactivity Patterns for 5-Ethylisoxazole-3-carbonyl Azide (B81097)
While the Curtius rearrangement is the most prominent reaction of 5-ethylisoxazole-3-carbonyl azide, there is significant room to explore other, less conventional reactivity patterns. Future investigations could focus on cycloaddition reactions, where the azide acts as a 1,3-dipole. The reaction of acyl azides with alkynes, for instance, can yield 1,2,3-triazoles, and their reaction with nitriles can produce tetrazoles. Exploring these pathways with the this compound could lead to the synthesis of novel heterocyclic systems with potential biological activities.
Another promising avenue is the exploration of transition-metal-catalyzed reactions. The development of new catalytic systems could enable unprecedented transformations of the acyl azide group, potentially leading to direct C-H amination or the formation of other nitrogen-containing functionalities under milder conditions than traditional methods. Research into photoredox catalysis could also unveil new reaction pathways, leveraging the unique electronic properties of the isoxazole (B147169) ring.
Development of Sustainable and Economically Viable Synthetic Pathways
The current synthesis of this compound typically involves the use of potentially hazardous reagents like sodium azide. A key future direction is the development of greener, safer, and more cost-effective synthetic routes. This could involve the use of solid-supported azide sources to minimize exposure risks and simplify purification.
Furthermore, the integration of flow chemistry presents a significant opportunity for the synthesis of this compound. Flow reactors offer enhanced safety for handling energetic intermediates like azides, precise control over reaction parameters, and the potential for scalable, continuous production. Research in this area would focus on optimizing reaction conditions, such as temperature, residence time, and reagent stoichiometry, within a microreactor setting. The development of a continuous flow process would not only improve safety but also enhance the economic viability of this key synthetic intermediate.
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
| Safety | Handling of bulk, potentially explosive reagents. | In-situ generation and immediate use of small quantities, minimizing risk. |
| Control | Difficult to maintain precise temperature control, potential for hotspots. | Superior heat and mass transfer, precise temperature control. |
| Scalability | Scaling up can be challenging and increase risks. | Easily scalable by extending operation time or using parallel reactors. |
| Purity | May require extensive purification to remove byproducts. | Often yields cleaner products, simplifying downstream processing. |
Deeper Mechanistic and Computational Understanding of Acyl Azide Transformations
A more profound understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. While the general mechanism of the Curtius rearrangement is known, the specific influence of the 5-ethylisoxazole (B1628975) moiety on the reaction kinetics and the stability of the intermediate isocyanate is not fully elucidated.
Future research should employ a combination of advanced spectroscopic techniques and computational modeling to investigate these aspects. In-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reaction progress and detect transient intermediates. Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into transition state geometries, activation energies, and reaction pathways. This deeper understanding will enable more rational design of reaction conditions and catalysts.
Integration of this compound into Automated and High-Throughput Synthesis Platforms
The increasing demand for large and diverse compound libraries for drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated synthesis platforms. The development of robust protocols for its use in high-throughput synthesis would significantly accelerate the discovery of new bioactive molecules and functional materials.
This integration would involve adapting its reactions, such as the formation of ureas and carbamates from the corresponding isocyanate, to automated liquid handlers and robotic systems. The stability of the azide and its isocyanate intermediate under various conditions would need to be thoroughly evaluated to ensure compatibility with automated workflows. The ultimate goal is to create a "plug-and-play" module where this compound can be used to reliably generate diverse libraries of isoxazole-containing compounds with minimal manual intervention. This would represent a significant step forward in leveraging this valuable chemical entity for accelerated scientific discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Ethylisoxazole-3-carbonyl azide from its ester precursors?
- Methodological Answer : Begin with ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) via reaction with mesyl chloride or tosyl chloride. Perform nucleophilic substitution using sodium azide (NaN₃) in a polar aprotic solvent like DMF at 50–60°C. Alternatively, employ diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride under mild conditions. Monitor reaction progress via FT-IR spectroscopy for the appearance of the azide stretch (~2100 cm⁻¹) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the isoxazole backbone and ethyl substituents. The carbonyl azide group will show a distinct downfield shift in ¹³C NMR (~155–165 ppm).
- FT-IR : Identify the azide functional group via a strong absorption band near 2100 cm⁻¹.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystalline, analyze to resolve stereoelectronic effects on reactivity .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep at –20°C in airtight, light-resistant containers to minimize thermal or photolytic decomposition. Avoid proximity to reducing agents or heavy metals.
- Handling : Use explosion-proof equipment and conduct reactions in small quantities (<1 g). Dilute solutions in inert solvents (e.g., acetonitrile) reduce explosion risks.
- Disposal : Neutralize with sodium nitrite or cerium(IV) ammonium nitrate before disposal, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound?
- Methodological Answer :
- Catalyst Screening : Compare Cu(I) sources (e.g., CuI, CuBr·SMe₂) with stabilizing ligands (TBTA or THPTA) to enhance regioselectivity for 1,4-triazoles.
- Solvent Systems : Test mixtures like t-BuOH/H₂O (1:1) to improve solubility and reduce side reactions.
- Kinetic Monitoring : Use inline FT-IR or LC-MS to track azide consumption and triazole formation.
- Yield Maximization : Employ a 1.2:1 alkyne:azide ratio under inert atmospheres (N₂/Ar) at 25–40°C. Reference click chemistry principles for heterocyclic scaffold diversification .
Q. What analytical strategies identify and mitigate competing decomposition pathways during azide reactions?
- Methodological Answer :
- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Avoid heating above 80°C.
- Byproduct Profiling : Use HPLC-MS or GC-MS to detect intermediates like isocyanates or nitriles. Quench side reactions with scavengers (e.g., polymer-bound thiourea for isocyanates).
- Computational Modeling : Apply DFT calculations to predict decomposition pathways and transition states, guiding experimental adjustments .
Q. How does the isoxazole ring influence the stability and reactivity of the carbonyl azide group under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct kinetic experiments in buffered solutions (pH 2–12). Monitor azide degradation via UV-Vis (λ ~ 270 nm) or ¹H NMR.
- Mechanistic Probes : Use isotopic labeling (¹⁵N-azide) to trace nitrogen release during hydrolysis. Correlate with DFT studies on protonation effects.
- Structural Modifications : Compare with analogs (e.g., 5-methylisoxazole derivatives) to isolate electronic effects of the ethyl group on azide stability .
Q. What strategies resolve contradictions in reported reaction yields when using this compound in heterocycle synthesis?
- Methodological Answer :
- Reproducibility Checks : Standardize reagent purity (e.g., azide >95% by HPLC), solvent dryness, and catalyst activation (e.g., CuI pre-stirred with ligand).
- Controlled Experiments : Systematically vary parameters (temperature, stoichiometry) to identify critical variables. Use design-of-experiments (DoE) software for multifactorial analysis.
- Cross-Validation : Compare results across multiple labs using identical protocols, referencing click chemistry literature for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
